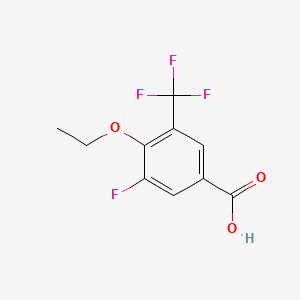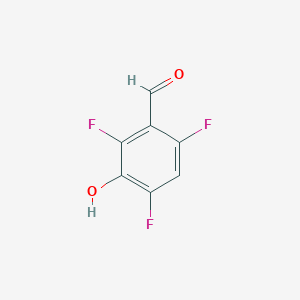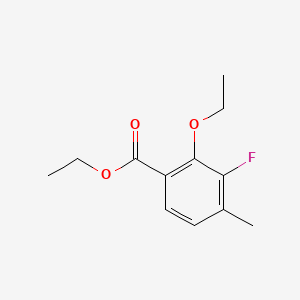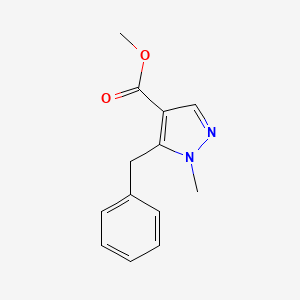
2-(Methyl-d3)-pyridine-5-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methyl-d3)-pyridine-5-boronic acid is a deuterated boronic acid derivative. Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in the methyl group, resulting in a compound with unique properties. This compound is used in various scientific research fields, including organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl-d3)-pyridine-5-boronic acid typically involves the introduction of deuterium into the methyl group of pyridine-5-boronic acid. One common method is the reaction of pyridine-5-boronic acid with deuterated reagents under specific conditions. For example, the use of deuterated methanol (CD3OD) in the presence of a catalyst can facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes. These processes often use deuterium gas (D2) or deuterated solvents in the presence of catalysts to achieve high yields of the deuterated product. The reaction conditions, such as temperature and pressure, are optimized to ensure efficient deuterium incorporation.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methyl-d3)-pyridine-5-boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling with aryl halides can yield biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-(Methyl-d3)-pyridine-5-boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways involving deuterium-labeled substrates.
Medicine: It is employed in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(Methyl-d3)-pyridine-5-boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical reactions. The deuterium atoms in the methyl group can influence reaction kinetics and stability, providing unique insights into reaction mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Methyl-d3)-propanedioic acid: Another deuterated compound used in similar applications.
Pristanic acid (2-methyl-D3): A deuterated fatty acid with applications in lipid research.
Uniqueness
2-(Methyl-d3)-pyridine-5-boronic acid is unique due to its combination of a deuterated methyl group and a boronic acid functional group. This combination allows for specific interactions in chemical reactions and provides valuable insights into reaction mechanisms and kinetics.
Eigenschaften
Molekularformel |
C6H8BNO2 |
|---|---|
Molekulargewicht |
139.96 g/mol |
IUPAC-Name |
[6-(trideuteriomethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C6H8BNO2/c1-5-2-3-6(4-8-5)7(9)10/h2-4,9-10H,1H3/i1D3 |
InChI-Schlüssel |
MZUSCPDSQJSBSY-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=NC=C(C=C1)B(O)O |
Kanonische SMILES |
B(C1=CN=C(C=C1)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


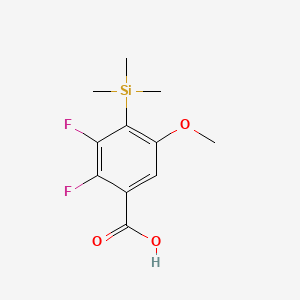
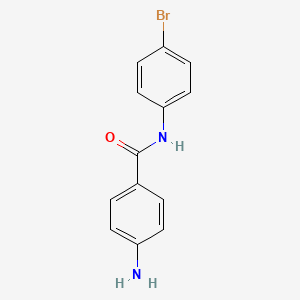
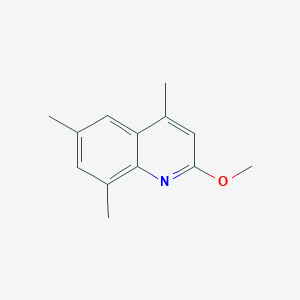
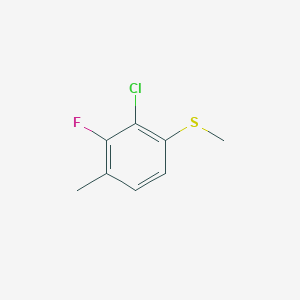

![3-(Bicyclo[2.2.2]octan-1-yl)propiolic acid](/img/structure/B14023833.png)


![[(3S,4aR,6aR,10bR)-5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] 2-methylpropanoate](/img/structure/B14023847.png)
